
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one is an organic compound that has garnered interest in various scientific fields due to its unique chemical structure and properties
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one typically involves the condensation of 2-hydroxy-5-methylbenzaldehyde with morpholine and an appropriate enone precursor. The reaction is often carried out under basic conditions, using catalysts such as piperidine or pyrrolidine to facilitate the formation of the enone linkage.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent reaction conditions and high yields. The use of automated systems allows for precise control over temperature, pressure, and reactant concentrations, optimizing the synthesis process.
Chemical Reactions Analysis
Types of Reactions
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.
Reduction: The enone moiety can be reduced to form a saturated ketone.
Substitution: The hydroxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or sodium borohydride (NaBH₄) are employed.
Substitution: Nucleophiles such as alkoxides or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methylbenzaldehyde or 2-hydroxy-5-methylbenzoic acid.
Reduction: Formation of 1-(2-hydroxy-5-methylphenyl)-3-(morpholin-4-yl)propan-1-one.
Substitution: Formation of various substituted phenyl derivatives.
Scientific Research Applications
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or ligand for receptor studies.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxy and morpholine groups play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The enone moiety may also participate in Michael addition reactions, further influencing the compound’s reactivity.
Comparison with Similar Compounds
Similar Compounds
- 1-(2-Hydroxyphenyl)-3-(morpholin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(piperidin-4-yl)prop-2-en-1-one
- 1-(2-Hydroxy-5-methylphenyl)-3-(pyrrolidin-4-yl)prop-2-en-1-one
Uniqueness
1-(2-Hydroxy-5-methylphenyl)-3-(morpholin-4-yl)prop-2-en-1-one stands out due to the presence of the hydroxy-methylphenyl group, which enhances its reactivity and potential for forming hydrogen bonds. The morpholine ring also contributes to its unique pharmacological properties, making it a valuable compound for various research applications.
Properties
CAS No. |
88021-77-6 |
|---|---|
Molecular Formula |
C14H17NO3 |
Molecular Weight |
247.29 g/mol |
IUPAC Name |
1-(2-hydroxy-5-methylphenyl)-3-morpholin-4-ylprop-2-en-1-one |
InChI |
InChI=1S/C14H17NO3/c1-11-2-3-13(16)12(10-11)14(17)4-5-15-6-8-18-9-7-15/h2-5,10,16H,6-9H2,1H3 |
InChI Key |
KVRIVNJMSUHNCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1)O)C(=O)C=CN2CCOCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


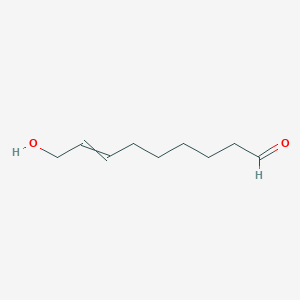
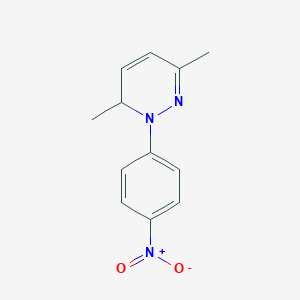

![3-[5-(Dimethylamino)naphthalene-1-sulfonyl]propyl carbonate](/img/structure/B14401102.png)
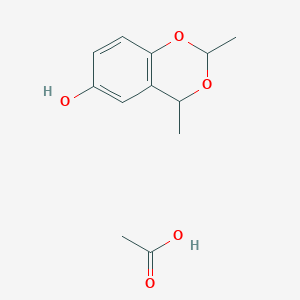
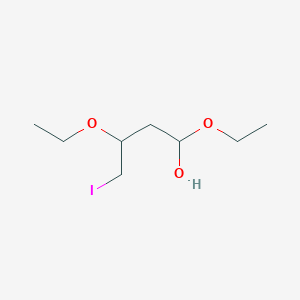

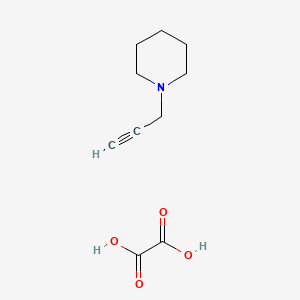
![3-[Anilino(phenyl)methylidene]-2H-pyran-2,6(3H)-dione](/img/structure/B14401139.png)
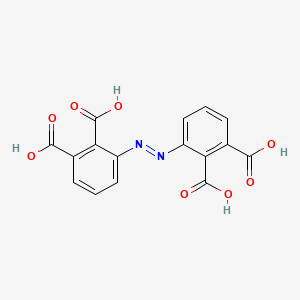
![3-[(Pyrazin-2-yl)amino]-1,2,4-oxadiazol-5(2H)-one](/img/structure/B14401144.png)
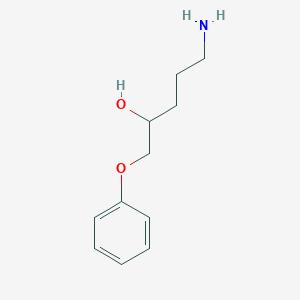
![Diethyl [(2-methylcyclopentyl)methyl]phosphonate](/img/structure/B14401151.png)
![1-[3-(2H-quinoxalin-1-yl)fluoranthen-7-yl]-2H-quinoxaline;hydrochloride](/img/structure/B14401165.png)
